molecular formula C5H8 B043876 Cyclopentene CAS No. 142-29-0

Cyclopentene

Cat. No. B043876
CAS RN: 142-29-0
M. Wt: 68.12 g/mol
InChI Key: LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Patent
US08362296B2

Procedure details

According to the invention, it is possible that the mixture which comprises 4-pentenal, 3-methyl-2-butanone and cyclopentene oxide and is obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is used directly in the oxidation in step (a) of the process according to the invention. However, it is also possible in principle that a mixture obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is first treated suitably before use in step (a). For example, this mixture, before step (a), can be concentrated and/or the proportion of other components which disrupt step (a) and/or subsequent steps in the mixture can be reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH:4]=[CH2:5].CC(C)C(=O)C.[CH:13]12[O:18][CH:14]1[CH2:15][CH2:16][CH2:17]2>>[CH:4]1[CH2:3][CH2:2][CH2:1][CH:5]=1.[C:14]1(=[O:18])[CH2:15][CH2:16][CH2:17][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CCC1)O2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CCCC1
Name
Type
product
Smiles
C1(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.